molecular formula C9H10N4O2 B1450615 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1955492-90-6

3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1450615
CAS RN: 1955492-90-6
M. Wt: 206.2 g/mol
InChI Key: DKYIWHHHKJQXAT-UHFFFAOYSA-N
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Description

“3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific derivative and reaction conditions . For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the mass of the product obtained .

Scientific Research Applications

Antitumor Activity

Pyrido[2,3-d]pyrimidines, including “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, have been identified as having significant antitumor properties . They have been used in the development of new chemotherapeutic agents, offering potential for more effective and selective cancer treatments .

Antibacterial Properties

These compounds also exhibit antibacterial activities . This makes them valuable in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

CNS Depressive Effects

Research has shown that pyrido[2,3-d]pyrimidines can have CNS depressive effects . This suggests potential applications in the treatment of conditions such as anxiety and sleep disorders.

Anticonvulsant Activity

The anticonvulsant activity of pyrido[2,3-d]pyrimidines indicates potential use in the treatment of epilepsy and other seizure disorders .

Antipyretic Properties

Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) properties . This could make them useful in the development of new fever treatments.

Inhibition of Protein Tyrosine Kinases

Derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases . This is significant because protein tyrosine kinases play key roles in cell signaling pathways, and their inhibition can be useful in treating various diseases, including cancer.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is an enzyme involved in cellular functions such as cell growth and proliferation, and its inhibition can be beneficial in cancer treatment.

Inhibition of Cyclin-Dependent Kinases

Compounds containing a pyrido[2,3-d]pyrimidin-7-one ring system, such as CDK-4, act as inhibitors of cyclin-dependent kinases . These kinases are crucial for cell cycle regulation, and their inhibition can be used in the treatment of cancer.

Each of these applications represents a unique avenue of research and potential therapeutic use for “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives. It’s clear that this compound and its related structures have a broad spectrum of biological activities, making them of great interest in medicinal chemistry .

Mechanism of Action

Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

Pyrido[2,3-d]pyrimidines have shown great potential in the search for new biologically active compounds . Future research could focus on designing new selective, effective, and safe anticancer agents . The preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 could be an interesting direction .

properties

IUPAC Name

3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYIWHHHKJQXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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